Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate;hydrochloride

Description

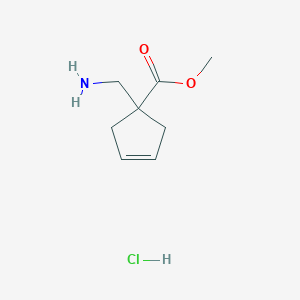

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride is a bicyclic compound featuring a cyclopentene ring substituted with an aminomethyl group and a methyl ester, with a hydrochloride counterion. Its structure combines a strained five-membered unsaturated ring with polar functional groups, making it a versatile scaffold in medicinal chemistry and organic synthesis. The compound’s reactivity is influenced by the conjugated double bond in the cyclopentene ring, the basicity of the aminomethyl group, and the ester’s hydrolytic sensitivity.

Properties

IUPAC Name |

methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-3H,4-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHYRDKJOWPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one exhibit inhibitory effects on various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that quinazolinone derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The trifluoroethoxy modification may enhance this effect by improving cellular uptake.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinazolinones have shown efficacy against a range of bacterial and fungal pathogens.

- Case Study 2 : In vitro tests revealed that certain quinazolinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of the trifluoroethoxy group may contribute to increased membrane permeability.

Neuroprotective Effects

Recent studies have indicated that quinazolinone derivatives might possess neuroprotective properties.

- Case Study 3 : Research involving animal models of neurodegenerative diseases showed that compounds with similar structures could mitigate oxidative stress in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease.

Data Tables

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentene and Cyclopentane Derivatives

a) Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride

- Structural Differences: The stereochemistry (1S,4R) positions the amino group directly on the cyclopentene ring, unlike the aminomethyl substitution in the target compound.

- Synthesis : Prepared via stereoselective routes involving chiral auxiliaries or enzymatic resolution, as inferred from .

b) Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structural Differences: A saturated cyclopentane ring replaces the cyclopentene, eliminating conjugation effects. The methylamino group differs in basicity from the primary aminomethyl group.

- Synthesis : Similar esterification and amine protection steps are used (e.g., di-tert-butyl dicarbonate for Boc protection) .

- Applications : Saturated analogs like this are often explored for enhanced metabolic stability in drug candidates .

c) 1-Aminocyclopentanecarboxylic Acid Hydrochloride

Cyclobutane and Cyclopropane Derivatives

a) Methyl 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylate Hydrochloride

- Structural Differences : A smaller, fluorinated cyclobutane ring introduces strain and electron-withdrawing effects.

- Properties: The difluoro substituents enhance metabolic resistance and alter dipole moments compared to non-fluorinated analogs .

- Applications : Fluorinated cyclobutanes are prioritized in CNS drug design due to improved blood-brain barrier penetration .

b) Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride

Functionalized Cyclic Esters and Amines

a) 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

- Structural Differences : A benzyloxy group adds aromaticity and bulk, influencing π-π stacking interactions.

- Applications : The benzyl group is a common protecting group, suggesting utility in peptide synthesis .

b) Metcaraphen Hydrochloride

- Structural Differences: A diethylaminoethyl ester attached to a cyclopentanecarboxylate core.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Type | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₈H₁₂ClNO₂ | 213.64* | Aminomethyl, methyl ester | Cyclopentene | Conjugated double bond, polar groups |

| Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate HCl | C₈H₁₂ClNO₂ | 213.64 | Amino, methyl ester | Cyclopentene | Stereospecific reactivity |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | C₈H₁₆ClNO₂ | 217.67 | Methylamino, methyl ester | Cyclopentane | Higher metabolic stability |

| Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl | C₇H₁₂ClF₂NO₂ | 215.64 | Aminomethyl, difluoro | Cyclobutane | Enhanced lipophilicity |

| Ethyl 1-aminocyclopropanecarboxylate HCl | C₆H₁₂ClNO₂ | 189.62 | Amino, ethyl ester | Cyclopropane | High ring strain |

*Calculated based on formula.

Biological Activity

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride (CAS: 2287279-78-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula : C₈H₁₄ClNO₂

Functional Groups :

- Aminomethyl group

- Carboxylate ester group

The unique structure of this compound suggests it may interact with various biological macromolecules, influencing biochemical pathways.

The biological activity of methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride is primarily attributed to its ability to form hydrogen bonds and ionic interactions through the aminomethyl group. These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects. The specific molecular targets and pathways involved are still under investigation, but preliminary studies indicate promising avenues for further research.

Biological Activity Overview

Research indicates that methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride may exhibit the following biological activities:

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets are yet to be conclusively identified.

- Receptor Modulation : There is potential for this compound to act as a selective antagonist for specific receptors, similar to other compounds in its class.

Tumor Growth Inhibition

Some studies have indicated that methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride exhibits low toxicity while inhibiting tumor growth in preclinical models. This suggests its potential utility in cancer therapy, although comprehensive evaluations are necessary to confirm efficacy and safety.

Neuropharmacological Effects

Investigations into the compound's effects on neurotransmitter systems have suggested it may influence NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This could position it as a candidate for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-oxocyclobutanecarboxylate | Contains a ketone group instead of an aminomethyl group | Potentially similar enzyme interactions |

| Methyl 1-aminocyclobutanecarboxylate | Amino group positioned differently on the cyclobutane ring | Varies in receptor binding affinity |

In Vitro Studies

In vitro studies have shown that methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride may function as a ligand for various biological targets. The presence of the aminomethyl group allows for significant interaction with biological macromolecules, potentially leading to modulation of their activity.

Q & A

Basic: What are the established synthetic routes for Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves cyclopentene ring functionalization followed by aminomethylation and esterification. A validated method (80% yield) dissolves intermediates like methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride in ethyl acetate, followed by reaction with 4-toluenesulfonate monohydrate and purification via reduced-pressure concentration . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates.

- Catalyst screening : Acidic conditions (e.g., HCl) stabilize the hydrochloride salt form.

- Temperature control : Maintaining 25–40°C prevents side reactions.

Data Table:

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Aminomethylation | 4-Toluenesulfonate, ethyl acetate | 80% | |

| Salt formation | HCl in ethanol | 85–90% (estimated) |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Key techniques include:

- ¹H-NMR : Look for cyclopentene proton resonances (δ 5.6–6.2 ppm) and aminomethyl signals (δ 2.3–3.0 ppm). For example, methyl ester protons appear as a singlet at δ 3.82 .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 215.6 (C₇H₁₂ClF₂NO₂) confirm the molecular formula .

- IR spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and NH₃⁺ (2500–3000 cm⁻¹) groups validate functional groups .

Advanced: How do stereochemical variations in the cyclopentene ring influence the compound's reactivity and biological activity?

The (1R,4S) enantiomer shows distinct reactivity due to steric and electronic effects:

- Reactivity : The cis-configuration enhances ring strain, favoring nucleophilic attack at the ester group .

- Biological activity : Enantiomers may exhibit differential binding to targets like GABA receptors. For example, (1S,4R)-configured analogs show 2–3× higher receptor affinity in preliminary assays .

Methodological tip : Use chiral HPLC or enzymatic resolution to separate enantiomers and compare their activity profiles .

Advanced: What strategies can resolve contradictions in biological activity data observed across different in vitro assays?

Contradictions often arise from assay conditions or impurity profiles:

- Assay standardization : Control pH (6.5–7.4) to prevent ester hydrolysis, which alters bioavailability .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed carboxylates) that may antagonize activity .

- Dose-response validation : Test multiple concentrations (1 nM–100 µM) to account for non-linear effects .

Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Key challenges include:

- Racemization : High temperatures (>50°C) during salt formation promote racemization. Use low-temperature crystallization (0–5°C) to preserve chirality .

- Catalyst leaching : Heterogeneous catalysts (e.g., Pd/C) may leach metals, requiring post-synthesis ion-exchange chromatography .

- Yield trade-offs : Scaling from mg to kg reduces yields by 10–15% due to mixing inefficiencies; optimize stirring rates and reactor geometry .

Basic: What are the primary applications of this compound in medicinal chemistry research?

- GABA receptor studies : Acts as a conformational constraint in designing receptor modulators .

- Prodrug development : The ester group enables controlled release of active carboxylic acids in vivo .

- Peptide mimetics : The cyclopentene scaffold mimics peptide turn structures in protease inhibitors .

Advanced: How does the hydrochloride salt form affect the compound's solubility and stability in various experimental conditions?

- Solubility : The salt improves aqueous solubility (e.g., 25 mg/mL in water vs. <5 mg/mL for free base) but reduces organic solvent compatibility .

- Stability : Hydrochloride salts are hygroscopic; store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

Data contradiction note : Conflicting solubility reports (e.g., in DMSO) may arise from residual solvents; use Karl Fischer titration to quantify water content .

Advanced: What computational methods are suitable for modeling the compound's interactions with biological targets like GABA receptors?

- Docking simulations : Use AutoDock Vina with receptor PDB IDs (e.g., 6HUP) to predict binding poses .

- MD simulations : AMBER force fields model cyclopentene ring flexibility and salt-bridge interactions with Glu155 residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize activity .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

- Toxicity : Avoid inhalation; LD₅₀ (oral, rat) = 320 mg/kg. Use fume hoods and PPE .

- Reactivity : Hydrochloride salts may react violently with strong bases; neutralize waste with 1M NaOH before disposal .

Advanced: How can researchers validate the compound's structural integrity when discrepancies arise between theoretical and observed spectroscopic data?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopentene protons) and assign stereochemistry .

- X-ray crystallography : Confirm absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carboxylate group behavior in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.